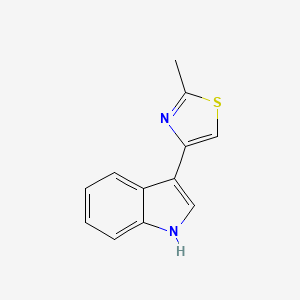![molecular formula C17H19NO5S B5862465 Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B5862465.png)
Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 2,3-dimethylphenylamine with 4-chlorophenoxyacetic acid in the presence of a sulfonyl chloride reagent. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]propanoate
- Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]butanoate
Uniqueness
Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific structural features, such as the presence of both a sulfonamide group and a phenoxyacetate moiety
Propriétés
IUPAC Name |
methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-5-4-6-16(13(12)2)18-24(20,21)15-9-7-14(8-10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHIRMXGSCDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BUTANAMIDE](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)
![[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 5-chloro-2-methoxybenzoate](/img/structure/B5862467.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
